Trimethyl hydroxymethyl cyclohexanol

Description

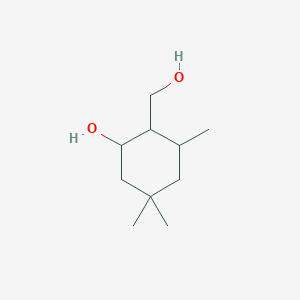

Trimethyl hydroxymethyl cyclohexanol is a substituted cyclohexanol derivative featuring three methyl groups and a hydroxymethyl (-CH₂OH) group on the cyclohexane ring. For instance, 3,3,5-trimethylcyclohexanol (a tri-substituted analog) is used in esterification reactions to produce pharmaceuticals like cyclandelate , while hydroxymethyl-substituted cyclohexanones (e.g., 3-(hydroxymethyl)cyclohexanone) highlight the reactivity of the hydroxymethyl group in oxidation and reduction processes . This compound’s unique substitution pattern likely influences its physical properties, conformational stability, and applications in catalysis and organic synthesis.

Properties

CAS No. |

195060-85-6 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2-(hydroxymethyl)-3,5,5-trimethylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O2/c1-7-4-10(2,3)5-9(12)8(7)6-11/h7-9,11-12H,4-6H2,1-3H3 |

InChI Key |

JVONGXDERNPTPQ-UHFFFAOYSA-N |

SMILES |

CC1CC(CC(C1CO)O)(C)C |

Canonical SMILES |

CC1CC(CC(C1CO)O)(C)C |

Synonyms |

TRIMETHYL HYDROXYMETHYL CYCLOHEXANOL |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Molecular Formulas and Key Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Viscosity (mPa·s) | Refractive Index |

|---|---|---|---|---|---|

| Cyclohexanol | C₆H₁₁OH | 100.16 | 161 | 4.6 | 1.4641 |

| 3,3,5-Trimethylcyclohexanol | C₉H₁₈O | 142.23 | ~215 (estimated) | N/A | N/A |

| 3-(Hydroxymethyl)cyclohexanone | C₇H₁₂O₂ | 128.17 | ~245 (estimated) | N/A | N/A |

| 4-(Trifluoromethyl)cyclohexanol | C₇H₁₁F₃O | 168.16 | ~180 | N/A | N/A |

| Dimethylcyclohexanol (1,2-dimethyl) | C₈H₁₆O | 128.21 | ~195 | N/A | N/A |

- Cyclohexanol: Serves as a baseline for comparison. Its viscosity (4.6 mPa·s) and refractive index (1.4641) are well-documented .

- 3,3,5-Trimethylcyclohexanol: The additional methyl groups increase molecular weight (142.23 g/mol) and boiling point (~215°C) compared to cyclohexanol .

- 3-(Hydroxymethyl)cyclohexanone: The ketone group reduces hydrophobicity but introduces reactivity toward nucleophilic addition .

- 4-(Trifluoromethyl)cyclohexanol: The electron-withdrawing CF₃ group lowers boiling point (~180°C) and enhances acidity .

Key Observations :

Table 2: Reactivity and Catalytic Behavior

- This compound: Expected to undergo esterification and etherification due to the hydroxymethyl group. Its steric hindrance may slow reaction kinetics compared to less-substituted analogs.

Conformational Analysis and Stereochemistry

Substituents significantly influence cyclohexanol ring conformations:

- 1-Methylcyclohexanol: Prefers equatorial conformation to minimize 1,3-diaxial interactions .

- This compound: The three methyl groups likely enforce a chair conformation with axial hydroxymethyl group to avoid steric clashes, similar to 1-methyl-1-phenylcyclohexane .

- 3-(Hydroxymethyl)cyclohexanone: The planar ketone group distorts ring geometry, favoring half-chair conformations .

Preparation Methods

Ruthenium-Catalyzed Hydrogenation

The most advanced method for synthesizing 3,3,5-trimethylcyclohexanol involves hydrogenating isophorone (3,3,5-trimethyl-2-cyclohexen-1-one) using ruthenium-based catalysts. This process, disclosed in US20030109756A1, operates under mild conditions (18 bar H₂, 140°C) and achieves a yield of 99.7% purity with a cis:trans isomer ratio of 92:8. The catalyst, typically 5% ruthenium on activated carbon, facilitates selective reduction without requiring solvents, though alcohols or hydrocarbons may be used to modulate reaction kinetics.

Key advantages include:

-

Reduced carcinogenic risk : Unlike Raney nickel, ruthenium catalysts eliminate exposure to toxic metal residues.

-

Operational efficiency : Batch, semi-continuous, or continuous modes are feasible, with hydrogenation times ranging from 2–100 hours.

-

Isomer control : Prolonged reaction times favor cis-isomer dominance, which is critical for sensory applications in flavorings.

Table 1: Optimized Conditions for Ru-Catalyzed Hydrogenation

| Parameter | Value |

|---|---|

| Catalyst Loading | 1:19,000 (Ru:isophorone) |

| Temperature | 140°C |

| Pressure | 18 bar H₂ |

| Reaction Time | 7.5 hours |

| Yield | 99.7% (GC purity) |

| Cis:Trans Ratio | 92:8 |

Raney Nickel Catalysis: Historical Context

Prior methods employed Raney nickel under harsher conditions (35–100 bar H₂, 15–140°C), yielding 90% product with inferior isomer control. Despite moderate efficiency, nickel’s carcinogenicity and higher pressure requirements render it obsolete for industrial-scale production.

Solvent Influence on Reaction Dynamics

The ruthenium-mediated process is typically solvent-free, minimizing post-reaction purification. However, polar aprotic solvents like tetrahydrofuran or methanol can enhance catalyst dispersion, particularly for substrates with steric hindrance. Non-polar solvents (e.g., cyclohexane) marginally improve cis-selectivity but prolong reaction times.

Isomerization and Product Applications

The cis:trans ratio profoundly impacts end-use performance. A 57:43 ratio confers a "fresher" organoleptic profile compared to the 90:10 standard, making it preferable for menthol-like flavorings. Conversely, higher cis-content (≥90%) is optimal for synthesizing homomenthyl salicylate, a UV filter. Isomer ratios are tunable via:

-

Reaction duration : Extended hydrogenation (>40 hours) enriches cis-isomers.

-

Temperature gradients : Lower temperatures (100–120°C) favor trans-isomers.

Industrial Scalability and Economic Viability

The ruthenium process is economically viable for large-scale production due to:

-

Catalyst recyclability : Ruthenium retains activity over multiple cycles.

-

Energy efficiency : Lower pressure and exothermic reaction reduce operational costs.

-

Waste minimization : Solvent-free systems simplify distillation and reduce effluent.

Emerging Methodologies and Comparative Limitations

While decomposition of cyclohexyl hydroperoxide (CN104177222A) is reported for cyclohexanol synthesis, this method is irrelevant for trimethyl derivatives due to structural incompatibility. Similarly, dehydrohalogenation (E1/E2 mechanisms)3 is unsuitable for saturated cyclohexanol frameworks.

Q & A

Basic Questions

Q. What are the established synthetic pathways for incorporating hydroxymethyl and trimethyl groups into the cyclohexanol framework?

- The synthesis involves sequential alkylation and hydroxymethylation. Hydroxymethylation is achieved via Grignard reagents (e.g., (isopropoxydimethylsilyl)methyl magnesium chloride) reacting with cyclohexanone derivatives under anhydrous conditions, followed by hydrolysis . Trimethyl groups are introduced via alkylation with methyl halides or Friedel-Crafts reactions using Lewis acids (e.g., AlCl₃), requiring precise temperature control (-10°C to 25°C) to minimize side reactions . Purification employs fractional distillation or column chromatography .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of Trimethyl hydroxymethyl cyclohexanol?

- ¹H/¹³C NMR resolves substituent positions and stereochemistry, particularly distinguishing axial vs. equatorial methyl groups . GC-MS with Kovats retention indices identifies isomers (e.g., cis vs. trans) by comparing retention times to standardized databases . Purity is validated via HPLC with refractive index detection, achieving >98% purity thresholds .

Q. What are the recommended protocols for handling and storing this compound to prevent degradation?

- Store under inert gas (Ar/N₂) at -20°C in amber glass to prevent photooxidation . Use molecular sieves (3Å) in anhydrous THF or CH₂Cl₂ for short-term solutions . Avoid temperatures >145°C to prevent thermal decomposition .

Advanced Research Questions

Q. How do reaction parameters influence the stereochemical outcome during the synthesis of this compound isomers?

- Stereoselectivity depends on solvent polarity, catalyst choice, and temperature. Polar aprotic solvents (e.g., THF) favor axial attack in Grignard additions, yielding trans-isomers . Chiral catalysts (e.g., BINOL-derived Lewis acids) induce enantioselectivity (>80% ee) during alkylation . Thermodynamic control above 60°C stabilizes equatorial isomers .

Q. What methodologies enable the resolution of cis/trans isomers in this compound, and how are their relative stabilities quantified?

- Chiral GC columns (β-cyclodextrin) resolve isomers with retention time differences ≥0.8 minutes at 120°C . DFT calculations (B3LYP/6-311+G(d,p)) predict trans isomers as more stable by 2.1–3.5 kcal/mol due to reduced 1,3-diaxial strain . Calorimetry validates ΔH values consistent with computational models .

Q. In polymer chemistry, how does the hydroxymethyl group influence polymerization kinetics and product architecture?

- The hydroxymethyl group acts as a branching site. Initiation with potassium hydroxyalkoxides (e.g., tripotassium salts) enables ring-opening polymerization of epoxides, yielding polymers with Mn ≈8,000 Da and polydispersity <1.3 . Real-time FTIR shows accelerated propagation (kp = 0.42 L/mol·s) due to enhanced nucleophilicity .

Q. How can computational tools predict physicochemical properties of novel derivatives prior to synthesis?

- Joback method estimates boiling points (±7°C error), while Crippen fragmentation predicts logP (±0.3 accuracy) for substituent effects . Molecular dynamics (AMBER force field) models aqueous aggregation behavior, correlating with experimental critical micelle concentrations (CMC) .

Key Methodological Insights

- Stereochemical Analysis : Combine NMR (¹³C for methyl groups) and chiral GC for isomer identification .

- Reaction Optimization : Use low temperatures (-10°C) and Lewis acids to suppress side reactions in alkylation .

- Polymer Design : Hydroxymethyl groups enhance branching efficiency in polyols, enabling tailored molecular weights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.